molecular formula C17H27NO4 B11176105 N-tert-butyl-3,4,5-triethoxybenzamide

N-tert-butyl-3,4,5-triethoxybenzamide

Cat. No.: B11176105
M. Wt: 309.4 g/mol
InChI Key: CHVNOLZNUXZVPE-UHFFFAOYSA-N
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Description

N-tert-butyl-3,4,5-triethoxybenzamide: is an organic compound characterized by the presence of a benzamide core substituted with tert-butyl and triethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-3,4,5-triethoxybenzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with tert-butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

Chemistry: N-tert-butyl-3,4,5-triethoxybenzamide is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor for drug development.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: N-tert-butyl-3,4,5-triethoxybenzamide is unique due to the presence of three ethoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This structural feature makes it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C17H27NO4

Molecular Weight

309.4 g/mol

IUPAC Name

N-tert-butyl-3,4,5-triethoxybenzamide

InChI

InChI=1S/C17H27NO4/c1-7-20-13-10-12(16(19)18-17(4,5)6)11-14(21-8-2)15(13)22-9-3/h10-11H,7-9H2,1-6H3,(H,18,19)

InChI Key

CHVNOLZNUXZVPE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(C)(C)C

Origin of Product

United States

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